molecular formula C12H23N3O3 B15045668 tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Cat. No.: B15045668
M. Wt: 257.33 g/mol
InChI Key: YLQNRCQJGRQRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety, making it a versatile molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-{4-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate is unique due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical reactivity and potential biological activity, setting it apart from other tert-butyl carbamate derivatives .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h8-9,17H,4-7H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

YLQNRCQJGRQRBB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.